BenchChemオンラインストアへようこそ!

N-[(1H-indol-2-yl)methyl]aniline

Cancer Immunotherapy Immuno-oncology IDO1 Inhibition

N-[(1H-indol-2-yl)methyl]aniline is a distinct indole-2-substituted aniline scaffold with proven IDO1 inhibitory activity. Its low CYP1A2 inhibition (IC50 1,100 nM) ensures minimal off-target metabolic interference, while 99.44% predicted intestinal absorption and favorable drug-like parameters (MW 222.28, XLogP3 3.6) accelerate hit-to-lead efforts. This compound is purpose-built for murine cancer models, leveraging its potent mouse IDO1 IC50 of 29 nM. Avoid generic substitutions that risk experimental failure—choose this validated species-specific tool compound.

Molecular Formula C15H14N2
Molecular Weight 222.3
CAS No. 1084920-03-5
Cat. No. B6267150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1H-indol-2-yl)methyl]aniline
CAS1084920-03-5
Molecular FormulaC15H14N2
Molecular Weight222.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1H-indol-2-yl)methyl]aniline (CAS 1084920-03-5) – Procurement-Ready Chemical Profile


N-[(1H-indol-2-yl)methyl]aniline (CAS 1084920-03-5) is an organic compound classified as a substituted aniline derivative. Its structure consists of an indole ring system connected to a phenylamine group via a methylene bridge, with a molecular formula of C15H14N2 and a molecular weight of 222.28 g/mol [1]. The compound is a member of the indole alkaloid class, a privileged scaffold in medicinal chemistry known for its ability to interact with diverse biological targets . It is available from chemical suppliers as a small molecule scaffold for research and development purposes .

Why N-[(1H-indol-2-yl)methyl]aniline Cannot Be Simply Substituted in Research Applications


The biological activity of small molecule indole derivatives is highly sensitive to substitution patterns. The specific arrangement of the aniline group at the 2-position of the indole ring via a methylene linker in N-[(1H-indol-2-yl)methyl]aniline imparts a unique pharmacophore. Even minor modifications, such as N-methylation of the aniline nitrogen [1] or altering the position of substitution on the indole ring, can lead to profound changes in target affinity and selectivity. For example, studies on N-arylmethyl substituted indole derivatives have shown that substitution at the 1-position of the indole ring is crucial for activity against platelet aggregation, and compounds lacking this substitution exhibit weaker or no activity [2]. Therefore, generic substitution with other indole derivatives without quantitative evidence of equipotency carries a significant risk of failed experiments and misdirected research efforts.

Quantitative Differentiation Guide for N-[(1H-indol-2-yl)methyl]aniline (CAS 1084920-03-5)


IDO1 Inhibitory Potency and Species Selectivity

N-[(1H-indol-2-yl)methyl]aniline demonstrates a significant, quantifiable difference in its inhibitory potency against Indoleamine 2,3-dioxygenase 1 (IDO1) from mouse versus human origin. This represents a key point of differentiation for researchers using murine models. The compound is approximately 97-fold more potent against mouse IDO1 (IC50 = 29 nM) compared to the human recombinant enzyme (IC50 = 2800 nM) [1][2]. This species-selectivity profile is critical for experimental design and data interpretation.

Cancer Immunotherapy Immuno-oncology IDO1 Inhibition

Limited Potential for CYP1A2-Mediated Drug-Drug Interactions

N-[(1H-indol-2-yl)methyl]aniline exhibits a low potential for CYP1A2 inhibition, with a reported IC50 of 1100 nM [1]. This high IC50 value indicates weak inhibition of this major drug-metabolizing enzyme, which is a favorable property for a chemical probe intended for in vivo or cellular studies. This differentiates it from more potent CYP inhibitors that can confound experimental results by altering the metabolism of other co-administered compounds.

Drug Metabolism ADME CYP Inhibition

Favorable In Silico ADME Profile for Oral Bioavailability

In silico predictions suggest N-[(1H-indol-2-yl)methyl]aniline possesses a favorable absorption, distribution, metabolism, and excretion (ADME) profile. Specifically, the compound is predicted to have high human intestinal absorption at 99.44% [1]. This property, combined with a predicted XLogP3 of 3.6 and a molecular weight of 222.28 g/mol [2], aligns with drug-like chemical space (Lipinski's Rule of Five), differentiating it from larger, more lipophilic indole derivatives that may have poor oral bioavailability.

Medicinal Chemistry ADME Prediction Drug Discovery

Optimal Application Scenarios for N-[(1H-indol-2-yl)methyl]aniline Based on Evidence


Murine In Vivo Studies Targeting IDO1 in Immuno-Oncology

This compound is optimally suited for use as a tool compound in murine models of cancer where IDO1 inhibition is a hypothesized mechanism. Its potent activity against mouse IDO1 (IC50 = 29 nM) [1] makes it effective in vivo in mice. However, its significantly weaker activity against human IDO1 (IC50 = 2800 nM) [1] means it is not a candidate for direct translation to human studies but is a valuable species-specific tool.

In Vitro Cellular Assays Requiring Low CYP-Mediated Interference

N-[(1H-indol-2-yl)methyl]aniline is well-suited for in vitro cellular assays, particularly those involving co-treatment with other compounds, due to its low potential to inhibit CYP1A2 (IC50 = 1100 nM) [2]. This property minimizes the risk of confounding results due to altered metabolism of other agents in the assay system, ensuring a cleaner interpretation of the compound's direct biological effects.

Lead Optimization Programs for Orally Bioavailable IDO1 Inhibitors

The compound serves as a valuable scaffold in medicinal chemistry for developing novel IDO1 inhibitors. Its favorable predicted ADME properties, including high intestinal absorption (99.44%) [3], and drug-like physicochemical parameters (MW 222.28, XLogP3 3.6) [4] make it an attractive starting point for hit-to-lead optimization campaigns aimed at improving potency and selectivity while maintaining oral bioavailability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[(1H-indol-2-yl)methyl]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.